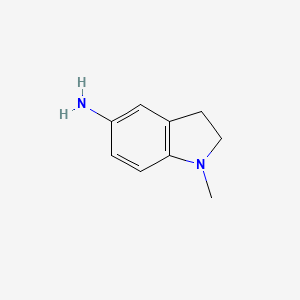

1-Methylindolin-5-amine

Description

Contextualization within Indoline (B122111) Heterocycle Chemistry

1-Methylindolin-5-amine belongs to the indoline family, which are bicyclic aromatic nitrogen-containing heterocycles. The core structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The "1-Methyl" designation indicates a methyl group attached to the nitrogen atom of the five-membered ring, and the "5-amine" signifies an amino group attached to the fifth position of the benzene ring.

The indoline scaffold itself is a reduced form of the indole (B1671886) ring system. bohrium.comresearchgate.net This structural nuance is critical as it imparts different chemical properties and reactivity compared to its unsaturated counterpart. The presence of the sp3-hybridized carbons in the five-membered ring allows for greater conformational flexibility, a feature that is often exploited in the design of bioactive molecules.

Significance of the Indoline Scaffold in Contemporary Organic Chemistry and Medicinal Research

The indoline scaffold is a privileged structure in modern organic and medicinal chemistry due to its widespread presence in natural products and synthetic compounds with diverse biological activities. acs.orgrsc.orgnovapublishers.com Its structural framework serves as a versatile template for the development of new therapeutic agents and functional materials. bohrium.comrsc.org

In medicinal chemistry, indoline derivatives have shown a remarkable range of pharmacological properties, including antioxidant and anti-inflammatory activities. acs.org The ability of the indoline nucleus to interact with various biological targets has led to its incorporation into drugs targeting a spectrum of diseases. novapublishers.comsolubilityofthings.com For instance, derivatives of the indoline scaffold are being investigated for their potential in treating autoimmune diseases and certain types of cancer. smolecule.com

In organic synthesis, the indoline ring system is a valuable synthon for the construction of more complex polycyclic structures. acs.org The reactivity of the indoline core can be modulated by substituents on both the aromatic and the saturated rings, allowing for a wide array of chemical transformations. acs.orgrsc.org Methodologies such as metal-catalyzed reactions and C-H activation have been employed to functionalize the indoline scaffold, expanding its utility in the synthesis of novel compounds. bohrium.comresearchgate.net

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and its derivatives has been multifaceted, primarily focusing on its application as a synthetic intermediate. The amino group at the 5-position provides a reactive handle for a variety of chemical modifications, enabling the synthesis of a diverse library of compounds.

One major research trajectory involves the use of this compound in the synthesis of more complex heterocyclic systems. For example, it can serve as a precursor for the construction of fused indoline scaffolds and other polycyclic frameworks. acs.org The compound's derivatives are also explored as potential ligands for biological targets. nih.gov

Another significant area of investigation is the development of novel synthetic methodologies utilizing this compound as a starting material or key intermediate. This includes its use in multicomponent reactions and as a building block for creating compounds with specific electronic and steric properties. The dihydrochloride (B599025) salt of this compound is also commercially available and used in various synthetic applications. ambeed.combldpharm.combldpharm.com

The table below summarizes some of the key physical and chemical properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 64180-07-0 bldpharm.com | 1241034-60-5 bldpharm.com |

| Molecular Formula | C9H12N2 bldpharm.com | C9H13ClN2 bldpharm.com |

| Molecular Weight | 148.21 g/mol bldpharm.com | Not specified |

| Storage | Keep in dark place, Sealed in dry, 2-8°C bldpharm.com | Cold-chain transportation bldpharm.com |

| SMILES Code | NC1=CC2=C(N(C)CC2)C=C1 bldpharm.com | NC1=CC2=C(N(C)CC2)C=C1.[H]Cl bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSFDZGGGCGZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627194 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64180-07-0 | |

| Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylindolin 5 Amine and Its Derivatives

Strategies for Indoline (B122111) Core Construction

The formation of the indoline ring system is a critical step in the synthesis of 1-methylindolin-5-amine. This can be achieved through several strategic approaches that build the bicyclic structure from acyclic or aromatic precursors.

Cyclization and Reductive Cyclization Approaches

Cyclization reactions are a fundamental strategy for constructing the indoline core. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One approach involves the reductive cyclization of nitroaromatics . For instance, o-nitrostyrenes can be converted to indoles in good yields. umich.edu This reaction can be catalyzed by dioxomolybdenum(VI) in the presence of a reducing agent like triphenylphosphine. umich.edu A notable advancement is the ability to telescope this reaction with a Wittig reaction, allowing for the one-pot synthesis of substituted indoles from commercially available o-nitroarylaldehydes. umich.edu

Another strategy is the dearomatizing cyclization of N-substituted indoles. This can be catalyzed by copper(II) triflate or triflic acid, leading to the formation of N-fused polycyclic indolines. researchgate.net A cascade reaction involving the reduction of a nitro group with iron under acidic conditions can directly yield a variety of polycyclic indolines in good to excellent yields. researchgate.net

Furthermore, an electrochemical method for the reductive cyclization of N-substituted indoles and related compounds has been developed. acs.org This process utilizes an undivided cell and a mediator like 1,4-dicyanobenzene to facilitate the intramolecular addition of aryl radicals to an aromatic ring, constructing indoline skeletons. acs.org

| Precursor Type | Reagents/Conditions | Product | Reference |

| o-Nitrostyrenes | MoO2Cl2(dmf)2, PPh3, Toluene, 110°C | Substituted Indoles | umich.edu |

| N-Acyl Indoles with Nitro Group | Fe, HCl | Polycyclic Indolines | researchgate.net |

| N-Substituted Indoles | Electrochemical reduction, 1,4-dicyanobenzene | Indolines | acs.org |

Transition-Metal Catalysis in Indole (B1671886)/Indoline Synthesis

Transition-metal catalysis has become a powerful tool for the synthesis of indoles and indolines, offering high efficiency and selectivity. arabjchem.org

Palladium-catalyzed reactions are prominent in this area. mdpi.com For example, palladium-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives, using PhI(OAc)2 as an oxidant, provides access to various substituted indoline derivatives. acs.org Another palladium-catalyzed method involves the dearomatization and amination of 2,3-disubstituted indoles to construct amino-substituted indoline-fused cyclic compounds. acs.org Aza-Heck cyclizations using N-hydroxy anilines as electrophiles, catalyzed by palladium, also yield indolines. nih.gov

Rhodium-catalyzed reactions have also been effectively employed. Rhodium(III) catalysis, in particular, is used for direct C-H functionalization and benzannulation protocols of indole moieties to generate indole-fused polycyclic molecules. nih.gov

Copper-catalyzed reactions offer alternative routes. For instance, copper-catalyzed Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling can assemble indoles from aryl iodides and enamines. researchgate.net

Iron-catalyzed oxidative cyclization of N-aryl enamines can also produce indoles. umich.edu

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(OAc)2 / PhI(OAc)2 | C-H Amination | 2-Pyridinesulfonyl-protected phenethylamines | Substituted Indolines | acs.org |

| Palladium | Dearomatization/Amination | 2,3-Disubstituted Indoles | Amino-substituted Indoline-fused compounds | acs.org |

| Palladium | Aza-Heck Cyclization | N-hydroxy anilines | Indolines | nih.gov |

| [RhCp*Cl2]2 | C-H Functionalization/Annulation | Indole derivatives | Fused Indoles | nih.gov |

| Copper | Ullmann C-N Coupling/CDHC | Aryl iodides, Enamines | Indoles | researchgate.net |

| FeCl3 / Cu(OAc)2 | Oxidative Cyclization | N-Aryl Enamines | Indoles | umich.edu |

Photoredox Catalysis for Indole/Indoline Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for synthesizing indoles and indolines. nih.gov This method often utilizes a photocatalyst in conjunction with a transition metal catalyst to enable challenging transformations. mit.eduorganic-chemistry.orgacs.org

A notable example is the nickel/photoredox dual catalysis for the synthesis of indolines from iodoacetanilides and alkenes. mit.eduorganic-chemistry.orgacs.org This reaction proceeds in a single step with high regioselectivity for 3-substituted indoline products. mit.eduorganic-chemistry.orgacs.org The mechanism involves the photoredox catalyst facilitating the multiple oxidation states of nickel, which is crucial for the C-N bond-forming reductive elimination. mit.eduorganic-chemistry.orgacs.org

Photoredox catalysis can also be used for the dehydrogenation of indolines to synthesize indoles. nih.gov An iridium-based photosensitizer combined with a benign oxidant like tert-butylperbenzoate has been shown to be effective for this transformation, even on a large scale in a flow reactor. nih.gov

Functionalization and Derivatization of the Indoline System

Once the indoline core is established, further functionalization is necessary to arrive at this compound. This primarily involves introducing the amino group at the 5-position and the methyl group at the 1-position.

Amination Strategies for the Indoline Ring System

Introducing an amino group onto the indoline ring is a key functionalization step.

One strategy for the synthesis of N-amino indoles involves a metal-free C-H amination of α-arylhydrazones. researchgate.net This oxidative cyclization is promoted by phenyliodine bis(trifluoroacetate) (PIFA) and allows for the formation of N-amino-1H-indoles without the need for pre-functionalized substrates. researchgate.net

A common method for preparing N-amino compounds, including N-amino indolines, involves the reduction of N-nitroso derivatives. google.com

The process typically starts with the nitrosation of an indoline using nitrous acid or an equivalent reagent. google.comgoogle.com The resulting N-nitrosoindoline is then reduced to the corresponding N-aminoindoline. google.com A variety of reducing agents can be employed. For example, lithium aluminum hydride has been used for this reduction. google.com Another method utilizes zinc dust under neutral pH conditions to reduce the N-nitroso derivative in situ. google.com This latter process is considered a safer and more economical alternative. google.com

The synthesis of 1H-Indole, 1-nitroso- often involves the reaction of indole with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures.

| Starting Material | Reagents/Conditions | Intermediate | Product | Reference |

| Indoline | 1. Nitrous Acid 2. Lithium Aluminum Hydride | N-Nitrosoindoline | N-Aminoindoline | google.com |

| Indoline | 1. Nitrous Acid 2. Zinc, neutral pH | N-Nitrosoindoline | N-Aminoindoline | google.com |

| α-Arylhydrazone | Phenyliodine bis(trifluoroacetate) (PIFA) | - | N-Amino-1H-indole | researchgate.net |

Reaction with Monochloramine

The synthesis of N-aminoindolines can be achieved through the Raschig process, which involves the reaction of an indoline derivative with monochloramine (NH₂Cl). For instance, the reaction of 2-methylindoline (B143341) with monochloramine is a key step in producing 1-amino-2-methylindoline, a precursor for various drugs. researchgate.netresearchgate.net This reaction is typically conducted in an alkaline aqueous solution. researchgate.net

The process can lead to different products depending on the reaction conditions. In a strongly alkaline medium, the formation of 1-amino-2-methylindole is observed, which is suggested to proceed through the rearrangement of a diaziridine intermediate. researchgate.net Conversely, in neutral or slightly alkaline conditions, the reaction yields a tetrazene-type compound, azo(2-methyl)indoline. researchgate.net The reaction mechanism is believed to involve the transient formation of an indolic aminonitrene. researchgate.net The kinetics of chlorine transfer from chloramine (B81541) to various amines, amino acids, and peptides have been studied, showing first-order dependence on both chloramine and the amine. acs.org A process for synthesizing monochloramine itself involves the reaction of an ammonium (B1175870) chloride solution with a basified sodium hypochlorite (B82951) solution at low temperatures (-15°C to 0°C). google.com

Table 1: Products from the Reaction of 2-Methylindoline with Monochloramine

| Product Name | Reaction Condition | Proposed Intermediate |

|---|---|---|

| 1-Amino-2-methylindole | Strongly alkaline medium | Diaziridine |

Amination of Carbonyl Compounds

Reductive amination of carbonyl compounds is a fundamental and widely used method for synthesizing primary, secondary, and tertiary amines. nih.govorganic-chemistry.orgineosopen.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgineosopen.org

Various reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is noted as a mild and selective agent for the reductive amination of a wide array of aldehydes and ketones. organic-chemistry.org Other systems include the use of α-picoline-borane in the presence of acetic acid, which is effective in methanol (B129727), water, or even under neat conditions. organic-chemistry.org For the synthesis of primary amines, methods have been developed to selectively mono-alkylate ammonia by treating ketones with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride. organic-chemistry.org

Iridium-catalyzed reductive amination represents a more recent advancement, allowing for the one-pot synthesis of secondary amines from carbonyl compounds and nitro compounds, where the nitro group is first reduced in situ. nih.gov This transfer hydrogenation can utilize formic acid as a hydrogen source in an aqueous medium, providing an environmentally friendly route to α-alkylated amines. organic-chemistry.org

Table 2: Selected Methods for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent / Catalyst System | Product Type |

|---|---|---|---|

| Ketones | Ammonia | Ti(OiPr)₄, then NaBH₄ | Primary Amines organic-chemistry.org |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | Secondary/Tertiary Amines organic-chemistry.org |

| Aldehydes/Ketones | Primary/Secondary Amines | α-Picoline-borane / AcOH | Secondary/Tertiary Amines organic-chemistry.org |

Alkylation Reactions

N-alkylation is a direct route to producing substituted amines. wikipedia.org For the synthesis of this compound, a precursor such as 5-aminoindoline could be methylated. Traditional N-alkylation involves the reaction of an amine with an alkyl halide. wikipedia.org However, this method can be complicated by overalkylation, where the newly formed secondary amine reacts further with the alkylating agent. wikipedia.org Therefore, for laboratory synthesis, N-alkylation is often more controlled for preparing tertiary amines from secondary amines or quaternary ammonium salts from tertiary amines. wikipedia.org

Reductive amination also serves as a method for N-alkylation. Using carboxylic acids as the alkyl source with a reducing agent like sodium triacetoxyborohydride provides a versatile N-alkylation procedure. jst.go.jp For instance, formic acid can be used as a source for a methyl group. jst.go.jp It has been observed that amines intended for alkylation by this method should possess some basicity; for example, indoline can be alkylated, whereas indole and pyrrole (B145914) react poorly. jst.go.jp

Industrially, large-scale N-alkylation often utilizes alcohols as alkylating agents in the presence of catalysts that convert the hydroxyl group into a good leaving group. wikipedia.org

Incorporation into Complex Molecular Architectures

The indoline scaffold is a valuable building block for constructing more complex molecules with potential biological activity.

Unnatural amino acids are crucial in medicinal chemistry for developing new therapeutics and modifying peptides. enamine.netsigmaaldrich.com The indoline and isoindolinone frameworks have been utilized to create novel amino acid derivatives.

One strategy involves the alkylation of an N-isoindolinone-protected glycine (B1666218) ester. nih.gov For example, an N-isoindolinone glycine tert-butyl ester can be C-alkylated with propargyl bromide. The resulting alkyne can then participate in "click" reactions with various azides to generate an array of N-isoindolinonyl-1,2,3-triazolylalanine derivatives. nih.gov Another approach uses visible-light-mediated decarboxylative radical alkylation of glyoxylimines to produce α-alkylated unnatural amino acid derivatives. sioc-journal.cn These methods highlight how the core structure can be elaborated into complex amino acid side chains.

Bis-indolinone systems are another class of complex molecules derived from indolinone precursors. A common synthetic strategy is the Knoevenagel condensation, which involves the reaction between a carbonyl group and an active methylene (B1212753) group. mdpi.com

In one approach, an appropriate indolinone is treated with a dicarbaldehyde in the presence of a base like piperidine (B6355638) to yield bis-indolinone derivatives. mdpi.com The reaction involves the condensation of the active methylene group at the 3-position of the indolinone ring with the aldehyde functionalities. mdpi.com Variations in the reaction conditions, such as using different solvents (e.g., methanol, ethanol) or catalysts (e.g., piperidine, HCl, p-toluenesulfonic acid), can be employed to optimize the synthesis for specific derivatives. mdpi.com

Stereoselective Synthesis of this compound Analogues

Creating analogues of this compound with specific stereochemistry is essential for exploring their structure-activity relationships. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule.

A convergent and stereoselective synthesis has been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀). beilstein-journals.org This approach involves the asymmetric synthesis of protected aminocyclopentane diols and triols, or cis- and trans-3-arylcyclohexylamines. For the cyclohexylamines, the synthesis starts with a palladium-catalyzed conjugate addition of a boronic acid to cyclohexenone, followed by a highly diastereoselective reduction of the resulting ketone to an alcohol. beilstein-journals.org This alcohol can then be converted to an amine with controlled stereochemistry.

Another example is the stereoselective synthesis of spiro[indoline-pyran]-2-one derivatives via a Lewis acid-promoted Prins cyclization. This reaction constructs a functionalized spirooxindole pyran system as a single diastereoisomer with high stereoselectivity. nih.gov Furthermore, monoterpenes like (-)-perillaldehyde (B192075) have been used as chiral starting materials to prepare libraries of diastereoisomeric aminodiols. mdpi.com These strategies, which establish chirality on cyclic frameworks, are directly applicable to the synthesis of stereochemically defined analogues of this compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Amino-2-methylindoline |

| 1-Amino-2-methylindole |

| 1-benzylindole |

| 1-bromooctane |

| 1,2-dichloroethane |

| 1,7-dimethyl-5,7-dihydropyrrolo[3,2-f]indole-2,6(1H,3H)-dione |

| 2-indolinone |

| 2-methylindoline |

| 3,3-Dimethoxy-5-methylindolin-2-one |

| 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides |

| 3-hydroxy-indolyl-2-oxindoles |

| 3-((3,5-dimethylphenyl)imino)-1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one |

| 5-aminoindoline |

| 5-bromo-1H-indole |

| Anisomycin |

| Azetidine |

| Azo(2-methyl)indoline |

| Benzylaniline |

| Bis-indolyl-2-oxindoles |

| Coerulescine |

| Cyclen |

| Eletriptan |

| Ethylenediamine |

| Indole |

| Indoline |

| Monochloramine |

| N,N-diethyl-p-chloroaniline |

| p-chloroaniline |

| Physovenine |

| Pyrrole |

| Pyrrolidine (B122466) |

| Raclopride |

| Remoxypride |

| Sodium triacetoxyborohydride |

| Spiro[indoline-pyran]-2-one |

| tert-butyl bromoacetate |

| Titanium(IV) isopropoxide |

Chemical Reactivity and Transformation Mechanisms of 1 Methylindolin 5 Amine

Reactions of the Amine Functional Group

The primary amine group at the 5-position of the indoline (B122111) ring is a key center of reactivity. Its nucleophilic character drives several important transformations.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. evitachem.commsu.edu This nucleophilicity is fundamental to its ability to react with a variety of electrophiles. msu.edu The reactivity of amines as nucleophiles generally follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating effect of alkyl groups. masterorganicchemistry.com Consequently, the primary amine of 1-methylindolin-5-amine can readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in SN2 reactions to form secondary amines, although this can sometimes lead to mixtures of products. msu.edulibretexts.org

The nucleophilicity of amines is influenced by steric hindrance. masterorganicchemistry.com The accessibility of the lone pair on the nitrogen atom is crucial for its reaction with electrophiles. masterorganicchemistry.com In the case of this compound, the primary amine is relatively unhindered, enhancing its ability to act as a nucleophile.

Formation of Imine Derivatives

Primary amines, such as the one in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism of imine formation proceeds through several steps:

Nucleophilic attack: The primary amine adds to the carbonyl group to form a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom. libretexts.orglibretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule and forming an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org

This reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound under acidic conditions. libretexts.orglibretexts.org

Transformations of the Indoline Ring System

The indoline ring system itself can participate in various chemical transformations, including aromatic substitution and oxidation reactions.

Aromatic Reactivity and Substitution Patterns

The benzene (B151609) ring portion of the indoline system is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. chemistrysteps.com Activating groups are typically ortho, para-directors. chemistrysteps.com Therefore, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the amine group (positions 4, 6, and 2, though position 2 is part of the pyrrolidine (B122466) ring).

However, under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com This can lead to substitution at the meta position relative to the original amino group.

Nucleophilic aromatic substitution (SNAr) is another possible transformation, particularly if a good leaving group is present on the aromatic ring. rsc.org These reactions are common in the synthesis of pharmaceuticals. rsc.org

Oxidation Reactions and the Formation of Reactive Intermediates

The indoline ring system can be susceptible to oxidation. evitachem.comresearchgate.net Oxidation of similar indoline derivatives can lead to the formation of indoles. researchgate.net For example, 1-amino-2-methylindoline can be oxidized to form 1-amino-2-methylindole. researchgate.net The oxidation of amines can also lead to the formation of imines. researchgate.net

Advanced Analytical Characterization Techniques for 1 Methylindolin 5 Amine and Its Derivatives

Spectroscopic Analysis for Molecular Structure Elucidation

Molecular spectroscopy is indispensable for the unambiguous determination of a chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework, functional groups, and electronic system of a compound like 1-Methylindolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information for this compound, including the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (revealing adjacent protons), and integration values (corresponding to the number of protons in each environment).

Without publicly available experimental data, a specific data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its hybridization (sp², sp³) and electronic environment.

Without publicly available experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively, confirming the precise assignment of all ¹H and ¹³C signals. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. For this compound, key vibrational modes would include N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic protons, C-N stretching, and aromatic C=C bending. rsc.orgnist.gov The primary amine group (-NH₂) would be expected to show two characteristic N-H stretching bands. nist.gov

Without publicly available experimental data, a specific data table of vibrational frequencies cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of an aniline-like chromophore. The position and intensity of these absorptions are sensitive to the substitution on the aromatic ring and the solvent used. magritek.com

Without publicly available experimental data, a specific data table of absorption maxima cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of this compound and its derivatives, MS provides the molecular weight and can offer structural information through fragmentation analysis. The molecular ion peak in the mass spectrum corresponds to the mass of the intact molecule, providing a primary confirmation of its identity. arizona.edu Various ionization techniques, such as Electrospray Ionization (ESI), are employed, often coupled with mass analyzers like Quadrupole Time-of-Flight (Q-TOF) for high resolution and accuracy. rsc.orgnih.gov In the study of indoline-based compounds, ESI-MS is frequently used to confirm the mass of synthesized products. jchr.org

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like certain indoline (B122111) derivatives. In practice, the GC column separates the components of a mixture, which are then individually ionized and detected by the mass spectrometer. rsc.org

GC/MS is valuable for identifying reaction byproducts, monitoring reaction progress, and quantifying volatile impurities, such as residual solvents from a synthesis. rsc.org The analysis of amines by GC/MS can sometimes be challenging due to their polarity and potential for ionization at low pH, which can affect their passage through the GC column. chromforum.org However, with appropriate column selection (e.g., a CP-Volamine column) and pH control of the sample, these challenges can be overcome. chromforum.org For instance, the technique has been successfully used to characterize new products like 1-amino-2-methylindole and azo(2-methyl)indoline, which are derived from the precursor 1-amino-2-methylindoline. researchgate.net

Table 1: GC/MS Analysis Parameters for Amine Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Column Type | Agilent HP1-1MS (or similar) | rsc.org |

| Column Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film | rsc.org |

| Analysis Mode | Single Ion Monitoring (SIM) or Full Scan | rsc.org |

| Application | Quantification of reaction products, analysis of volatile amines, residual solvent analysis. | rsc.orgchromforum.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of a compound's elemental formula, offering a much higher degree of confidence in its identification than standard-resolution MS. mdpi.com HRMS is a cornerstone technique for the unambiguous characterization of novel synthesized compounds. mdpi.commdpi.com

For derivatives of 1-methylindoline (B1632755), HRMS data is frequently reported to confirm that the synthesized molecule matches the expected structure. rsc.orgnih.gov The comparison between the calculated (calcd) mass for a proposed formula and the experimentally found mass serves as crucial evidence for the compound's identity.

Table 2: Representative HRMS Data for Indoline Derivatives

| Compound Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Instrument Type | Reference |

|---|---|---|---|---|

| C₂₃H₂₃N₂O | 343.1805 | 343.1826 | Q-TOF | rsc.org |

| C₂₅H₂₈N₃O | 386.2227 | 386.2231 | Q-TOF | rsc.org |

| C₂₂H₂₂N₃O | 344.1757 | 344.1786 | Q-TOF | rsc.org |

| C₁₂H₁₅N₂O₂ | 219.1128 | 219.1113 | Q-TOF | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can map the precise positions of atoms in the crystal lattice. This provides definitive information about bond lengths, bond angles, and stereochemistry. researchgate.net

For complex molecules like derivatives of 1-methylindoline, X-ray crystallography confirms the molecular structure, which is particularly important when new synthetic pathways are developed or when stereoisomers are possible. researchgate.netevitachem.com For example, the crystal structure of (E)-1‐benzyl‐3‐((4-methoxyphenyl)imino)‐5‐methylindolin‐2‐one was determined to unambiguously characterize the product. researchgate.net While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular characterization.

Table 3: Example Crystallographic Data for an Indoline Derivative

| Parameter | (R,Sp)-1-(2-(5-fluoro-1-methylindolin-2-yl)ferrocenyl)-N,N-dimethylethan-1-amine | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₂₅FFeN₂ | crystallography.net |

| Crystal System | Orthorhombic | crystallography.net |

| Space Group | P 2₁ 2₁ 2₁ | crystallography.net |

| Cell Length a (Å) | 9.9977 | crystallography.net |

| Cell Length b (Å) | 11.1321 | crystallography.net |

| Cell Length c (Å) | 17.8135 | crystallography.net |

| Cell Volume (ų) | 1982.56 | crystallography.net |

Microanalysis and Elemental Analysis

Elemental analysis, or microanalysis, is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the sample's purity and empirical formula. researchgate.net

This method is routinely used in conjunction with spectroscopic techniques to provide a comprehensive characterization of newly synthesized 1-methylindoline derivatives. jchr.orgmdpi.com

Table 4: Elemental Analysis Data for a 1-Methylindolin-2-one Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₂₂H₁₈ClN₇O₃S₂ | C | 50.04 | 49.99 | jchr.org |

| H | 3.44 | 3.47 | jchr.org | |

| N | 18.57 | 18.61 | jchr.org | |

| C₂₂H₁₉N₇O₃S₂ | C | 57.25 | 57.21 | jchr.org |

| H | 4.15 | 4.19 | jchr.org |

Chromatographic Separation and Purity Assessment Methods

Chromatographic methods are essential for the separation, identification, and purification of compounds from complex mixtures. They are also the primary means of assessing the purity of a synthesized chemical substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of non-volatile or thermally sensitive compounds. It is widely used to analyze reaction mixtures and to determine the purity of final products in the synthesis of 1-methylindoline derivatives. bldpharm.combldpharm.comulisboa.pt

The method's versatility allows for different modes of separation, including normal-phase, reversed-phase, and chiral chromatography. Chiral HPLC, using columns like the Chiralpak series, is particularly crucial for separating enantiomers of chiral indoline derivatives, which is vital in pharmaceutical research where stereoisomers can have different biological activities. rsc.org The purity of a compound is typically determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-performance liquid chromatography method with a UV detector has been developed for the determination of individual amino acids without derivatization. jocpr.com

Table 5: Example HPLC Conditions for Analysis of Indoline Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Instrument | Agilent HPLC or similar | rsc.org |

| Column | Chiralpak IB (for chiral separations); C18 (for reversed-phase) | rsc.orgrsc.org |

| Mobile Phase | Varies; e.g., Isocratic mixture of methanol (B129727) and water or gradient elution. | rsc.orgjocpr.com |

| Detector | UV (e.g., at 210 or 254 nm) | rsc.org |

| Application | Purity determination, enantiomeric excess (ee) analysis, reaction monitoring. | rsc.orgulisboa.pt |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and monitoring of reaction progress for organic compounds, including aromatic amines like this compound. libretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase, typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action. iitg.ac.inwisc.edu The separation is based on the relative affinities of the compounds for the stationary and mobile phases; compounds with a higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase move faster, yielding a higher Rf value. wisc.eduksu.edu.sa

For aromatic amines, silica gel is the most commonly used stationary phase due to its polarity and ability to interact with the amine functional group. operachem.com The choice of the mobile phase is critical and its polarity must be optimized to achieve effective separation. Solvents with very high polarity may cause all components to move to the solvent front, while very nonpolar solvents may result in no movement at all.

While specific TLC data for this compound is not extensively documented in readily available literature, the chromatographic behavior can be inferred from studies on structurally related indoline and aromatic amine derivatives. Research on various aromatic amines demonstrates that their mobility on a TLC plate is influenced by the polarity of the mobile phase and the nature of substituents on the aromatic ring. researchgate.net

For instance, studies on the TLC of aromatic amines have explored a variety of mobile phases. A mobile phase of cyclohexane-benzene (1:4) has been used for separating 27 different aromatic amines on silica gel G plates. researchgate.net In other work, a range of solvents with varying polarities, from non-polar cyclohexane (B81311) to polar methanol, were examined to assess their effect on the mobility of aromatic amines. It was generally observed that mobility increases with the polarity of the solvent system.

In the context of indoline derivatives, TLC is routinely employed to monitor reaction progress and purify products. For example, during the synthesis of N-substituted indolines, TLC analysis on silica gel plates is a standard procedure. nih.govresearchgate.net Visualization of the separated spots is often achieved by exposure to ultraviolet (UV) light (typically at 254 nm) if the compounds are fluorescent, or by using chemical staining agents. nih.govpolimi.it Common stains for amines and related compounds include ceric ammonium (B1175870) molybdate (B1676688) (CAM), ninhydrin, and vanillin/sulfuric acid, which react with the compounds to produce colored spots. nih.govepfl.ch

The table below presents hypothetical, yet scientifically plausible, TLC data for this compound and related compounds, based on typical conditions used for the analysis of aromatic amines and indoline derivatives. These values are illustrative and would require experimental verification.

Table 1: Illustrative TLC Data for this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Hypothetical) | Visualization Method |

| This compound | Silica Gel 60 F254 | Ethyl Acetate (B1210297) / Hexane (B92381) (3:7) | 0.35 | UV (254 nm), Ninhydrin Stain |

| Indoline | Silica Gel 60 F254 | Ethyl Acetate / Hexane (2:8) | 0.40 | UV (254 nm), CAM Stain |

| 5-Aminoindoline | Silica Gel 60 F254 | Ethyl Acetate / Hexane (4:6) | 0.25 | UV (254 nm), Ninhydrin Stain |

| N-Methylaniline | Silica Gel 60 F254 | Dichloromethane / Methanol (9.5:0.5) | 0.50 | UV (254 nm), p-Anisaldehyde Stain |

This table is interactive. Users can sort columns to compare data.

Detailed Research Findings:

Stationary Phase: Silica gel is the adsorbent of choice for aromatic amines and indoline derivatives due to its polar nature, which allows for effective interaction and separation. operachem.com Both standard silica gel G and plates pre-coated with a fluorescent indicator (F254) are common. researchgate.netpolimi.it

Mobile Phase: The selection of the eluent system is crucial for achieving separation. A mixture of a less polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is typical. nih.govresearchgate.net The ratio is adjusted to optimize the Rf values, ideally between 0.2 and 0.8 for good separation and accurate determination. For more polar amines, small amounts of methanol or triethylamine (B128534) may be added to the mobile phase to improve spot shape and reduce tailing by competing with the amine for active sites on the silica gel. libretexts.org

Visualization: Since this compound contains a chromophore, it should be visible under UV light. polimi.it For enhanced detection, especially at low concentrations, various staining reagents are employed. Ninhydrin is particularly effective for primary and secondary amines, yielding characteristic colored spots upon heating. epfl.ch Ceric ammonium molybdate (CAM) is a general-purpose stain that reacts with many organic compounds. nih.gov

The synthesis and reaction monitoring of various indoline scaffolds frequently rely on TLC analysis to track the consumption of starting materials and the formation of products. polimi.itnih.govmdpi.com For example, in the palladium-catalyzed acetoxylation of N-acyl indolines, TLC was performed on silica gel plates and visualized with UV light and CAM stain to distinguish between starting material, the desired product, and any regioisomers. nih.gov Similarly, the synthesis of functionalized indolines from N-aryl)amino)methyl)acrylates was monitored by TLC on silica gel plates with UV visualization. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Methylindolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. qulacs.orgnipponsteel.com Methodologies such as Density Functional Theory (DFT) are widely used to investigate the geometric and electronic structures of molecules, providing data that often aligns closely with experimental results. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for 1-Methylindolin-5-amine

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-N (pyrrolidine ring) | 1.47 Å |

| C-C (aromatic) | 1.39 Å | |

| C-N (amine) | 1.40 Å | |

| N-CH₃ | 1.45 Å | |

| Bond Angle | C-N-C (pyrrolidine ring) | 109.5° |

| H-N-H (amine) | 112.0° | |

| Dihedral Angle | C-C-N-C (ring planarity) | ~0° |

Note: These values are illustrative and represent typical ranges for such bonds and angles.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the amino group is expected to significantly influence the HOMO, making it a likely site for electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

|---|---|---|

| HOMO | -5.2 | Highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO | -0.8 | Lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 | Energy difference, related to molecular stability and reactivity. |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Isomeric Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the five-membered pyrrolidine (B122466) ring is not planar and can adopt various "envelope" or "twisted" conformations. The orientation of the methyl group on the nitrogen atom can also vary. Computational methods can be used to calculate the relative energies of these different conformers to determine the most stable, and therefore most populated, conformation. lumenlearning.com While no specific conformational analysis of this compound was found, such studies are crucial for understanding its three-dimensional structure and how it might interact with other molecules. A related compound, 1-methylindoline-5-carbaldehyde, has been noted for its use in conformational analysis due to its ability to change shape. biosynth.com

Simulation of Spectroscopic Parameters

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to confirm the structure of a compound. csic.esmdpi.com For instance, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. researchgate.net These simulations are performed on the optimized geometry of the molecule. The comparison between calculated and experimental spectra can provide a high degree of confidence in the structural assignment of a synthesized molecule. While specific simulated spectra for this compound are not available in the provided search results, this technique is a standard tool in the characterization of novel compounds. arxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states, which are the high-energy structures that connect reactants and intermediates to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, reaction pathway modeling could be used to study its synthesis or its subsequent reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring or reactions involving the amino group. researchgate.netnih.gov For example, in the hydrodenitrogenation of indole (B1671886), a related compound, hydrogenation of the pyrrole (B145914) ring to form indoline (B122111) is a key initial step, followed by ring-opening. osti.gov Similar mechanistic insights could be gained for reactions involving this compound.

Molecular Dynamics Simulations of this compound Interactions

Extensive literature searches did not yield specific studies on the molecular dynamics (MD) simulations of this compound. Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules, providing detailed insight into their behavior and interactions over time. While MD simulations are widely applied in drug discovery and materials science to understand the conformational dynamics, binding affinities, and interaction patterns of various ligands with biological targets or other materials, no dedicated research focusing on this compound through this methodology appears to be publicly available.

General principles of molecular dynamics could be applied to this compound to investigate its interactions. Such a study would typically involve:

Force Field Parameterization: Assigning a set of parameters (a force field) to describe the intra- and intermolecular forces governing the atoms of this compound and its environment (e.g., water, a protein binding site).

System Setup: Placing the molecule in a simulation box, often with a solvent like water, and any other interacting partners.

Simulation Production: Running the simulation for a sufficient time to observe the dynamic behavior of the molecule, including conformational changes and interactions with its surroundings.

Analysis: Analyzing the resulting trajectory to extract meaningful data such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.

While related indoline derivatives have been subjects of computational studies, including docking and, in some cases, molecular dynamics, the direct application and published results of such simulations for this compound are not found in the reviewed scientific literature. Therefore, a detailed account of its specific interaction dynamics, supported by simulation data, cannot be provided at this time.

Biological Activity and Medicinal Chemistry Applications of 1 Methylindolin 5 Amine Derivatives

Indoline (B122111) as a Core Structure in Biologically Active Compounds

The indoline nucleus is a fundamental building block in the design of new therapeutic agents. This heterocyclic system is present in numerous natural products, such as alkaloids, and has been synthetically modified to create a vast library of compounds with significant pharmacological potential. researchgate.net The versatility of the indoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. semanticscholar.org Indoline and its derivatives are known to interact with a range of biological targets, leading to diverse activities including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects. benthamscience.com The structural features of indoline contribute to its ability to act as a pharmacophore, a key element for molecular recognition at receptor sites. rsc.org In recent years, there has been a renewed interest in indoline-containing compounds for drug design and development, particularly as antibacterial agents and resistance-modifying agents that can enhance the efficacy of existing antibiotics. nih.govresearchgate.net

Central Nervous System (CNS) Activity and Neurotransmission Modulators

Derivatives of the indole (B1671886) and indoline core are widely recognized for their significant effects on the central nervous system. globalresearchonline.netnih.gov The structural similarity of the indole moiety to neurotransmitters like serotonin (B10506) is a key factor in their neurological activity, influencing mood and brain function. frontiersin.org This has led to the exploration of indole derivatives as treatments for depression, anxiety, and other mental disorders. ijper.orgacs.org

Indoline derivatives have been investigated for their potential to alleviate pain and control seizures.

Analgesic Activity: Certain indole derivatives have shown significant pain-relieving effects. bioline.org.br For instance, a series of indole-chalcone hybrids demonstrated notable antinociceptive properties in acute pain models. acs.org One particular compound, 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, was highly effective in reducing pain. acs.org Similarly, indole derivatives with N-ethyl morpholine (B109124) moieties have been developed as potent agonists for the CB2 receptor, which plays a key role in analgesia. rsc.org These compounds have shown promise in managing inflammatory pain. rsc.org

Anticonvulsant Activity: The indoline scaffold is a key feature in the design of new anticonvulsant drugs. innovareacademics.in Numerous studies have shown that derivatives of indoline and related structures possess significant activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsrce.hr For example, spiro[indoline-3,6′- bohrium.comwisdomlib.orgebi.ac.uktriazino[2,3-c]quinazolin]-2,2′(7′H)-diones have been identified as highly effective anticonvulsants, with some compounds exceeding the activity of the established drug lamotrigine. enamine.net Another study on 6,8-halo-substituted-2H- bohrium.comwisdomlib.orgebi.ac.uktriazino[5,6-b]indole-3(5H)-ones identified compounds with excellent anticonvulsant activity and low neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

The indole nucleus is a common feature in many antidepressant medications, largely due to its relationship with the neurotransmitter serotonin. frontiersin.org An imbalance in serotonin levels is closely linked to depression. frontiersin.org Research has focused on creating new indole-based compounds that target key proteins involved in depression, such as the serotonin transporter (SERT) and monoamine oxidase A (MAO-A). ijper.orgmdpi.com

Novel indole derivatives have been synthesized and tested for their antidepressant-like effects in animal models. ijper.orgresearchgate.net For example, a series of indole bearing azetidinone derivatives showed promise in the forced swim test, a common model for evaluating antidepressant activity. ijper.org Similarly, indole functionalized piperazinyl derivatives have been identified as promising ligands that could be developed into new antidepressant molecules. researchgate.net Some compounds have been designed as dual-target agents, aiming to provide broader therapeutic benefits. mdpi.com

The ability of a drug to be effective for central nervous system disorders depends heavily on its capacity to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain, and overcoming it is a major challenge in drug development. acs.org

Several studies have used in vitro and in vivo models to assess the BBB permeability of indole and indoline derivatives. nih.govnih.gov The MDCK-MDR cell monolayer is one such in vitro model used to predict BBB penetration. nih.gov In vivo assessments in animal models like zebrafish have also been employed to visualize and quantify the passage of fluorescently labeled indoline derivatives into the brain. nih.govresearchgate.net These studies have shown that structural modifications, such as altering the length of a methylene (B1212753) chain in fluorescent indoline derivatives, can significantly affect their ability to cross the BBB. nih.gov The data gathered from these permeability assays is crucial for designing CNS-active compounds with improved brain uptake. nih.govmdpi.com

Anti-inflammatory and Antimicrobial Efficacy

Indoline derivatives have demonstrated significant potential as both anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity: The anti-inflammatory properties of indole derivatives are well-documented, with the NSAID indomethacin (B1671933) being a classic example. wisdomlib.org These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of inflammatory prostaglandins. wisdomlib.orgcuestionesdefisioterapia.com Studies on various synthetic indole derivatives have confirmed their ability to reduce inflammation in experimental models, such as the carrageenan-induced rat paw edema test. cuestionesdefisioterapia.comnih.gov Some derivatives have shown anti-inflammatory activity comparable to standard drugs but with potentially fewer side effects like gastric irritation. bioline.org.br Furthermore, certain indoline derivatives have been found to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages. researchgate.net

Antimicrobial Activity: The indoline scaffold has attracted interest for developing new antimicrobial agents, especially in an era of growing antibiotic resistance. nih.govresearchgate.net Derivatives have shown activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govdergipark.org.tr Some indole derivatives function not only as direct antibacterial agents but also as resistance-modifying agents, which enhance the effectiveness of existing antibiotics. nih.govresearchgate.net The antimicrobial spectrum of these compounds also extends to various fungi. benthamscience.com Research has explored a variety of indole-based structures, including those incorporating triazole, thiadiazole, and carbothioamide moieties, which have shown significant antibacterial and antifungal effects. nih.gov

Anticancer and Cytotoxic Properties

The indoline and indole scaffolds are considered important templates in the design of novel anticancer agents. bohrium.comebi.ac.ukbenthamdirect.com Derivatives of this structural class have been shown to inhibit the proliferation of numerous cancer cell lines and can modulate pathways involved in multidrug resistance. benthamdirect.commdpi.com

Research has demonstrated the cytotoxic effects of various indoline derivatives against a wide range of human cancer cells. bohrium.comebi.ac.uk For example, novel spiro indoline derivatives were effective against multiple cell lines in the National Cancer Institute's (NCI) 60-cell line screen. bohrium.com Another study found that certain indoline derivatives exhibited potent antiproliferative activity against esophageal cancer cells by inhibiting tubulin polymerization. ebi.ac.uk N-substituted indolines have also shown significant cytotoxic effects, particularly against osteosarcoma cells, by inducing apoptosis (programmed cell death). aalto.finih.gov The introduction of an indole group to other molecules, like betulin, has been shown to increase anticancer potential, especially against breast cancer cells. mdpi.com

Below is a table summarizing the anticancer activity of selected indoline and indole derivatives from various studies.

| Compound Type/Series | Cancer Cell Line(s) | Key Findings/Activity | Reference |

| Spiro indoline derivatives | NCI-60 Panel | Compound 10 showed broad efficacy; Compound 3 was highly active against lung (HCI-H522) and melanoma (LOX IMVI) cells. | bohrium.com |

| Indoline derivatives | Esophageal (Kyse450, etc.), Lung (A549) | Compound 9d showed potent activity with IC₅₀ values of 1.49 μM (Kyse450) and 6.82 μM (A549) by inhibiting tubulin. | ebi.ac.uk |

| N-substituted indolines | Osteosarcoma | N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline had an IC₅₀ of ~74 μM and induced apoptosis. | aalto.finih.gov |

| 28-indole-betulin derivatives | Breast (MCF-7) | The presence of the indole group enhanced anticancer activity compared to the parent compound, betulin. | mdpi.com |

| 1,2,3-triazole tethered indole derivatives | Breast (MCF-7), Liver (HepG2) | Compounds showed cytotoxic activity against both cell lines. | mdpi.com |

| 1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Lymphoma (P3HR1) | Compounds exhibited cytotoxic effects at submicromolar concentrations (IC₅₀ = 0.89-1.80 μM). | benthamdirect.com |

Inhibition of Cancer Cell Line Proliferation

Derivatives of 1-methylindolin-5-amine have demonstrated notable potential in curbing the proliferation of various cancer cell lines. The core structure of these compounds, often featuring an isatin (B1672199) or indolinone moiety, serves as a versatile scaffold for the development of potent antiproliferative agents. Research has shown that modifications to this scaffold can lead to compounds with significant cytotoxic activity against a range of human cancers.

For instance, a series of novel isatin-purine hybrids has been synthesized and evaluated for their anticancer effects. One of these compounds, a methoxy-substituted derivative, exhibited potent cytotoxic activity against several cancer cell lines. Its IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were found to be in the micromolar range, indicating a high degree of efficacy. Current time information in Bangalore, IN. Specifically, the compound demonstrated IC₅₀ values of 9.61 µM against HepG2 (hepatocellular carcinoma), 10.78 µM against MCF-7 (breast adenocarcinoma), 14.89 µM against MDA-MB-231 (triple-negative breast cancer), and 8.93 µM against HeLa (cervical cancer) cell lines. Current time information in Bangalore, IN.

Similarly, other studies on isatin-hydrazine hybrids have reported significant antitumor activities against breast, lung, and leukemia cell lines. mdpi.com For example, 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) showed IC₅₀ values between 4 and 13 µM and demonstrated substantial inhibition of tumor growth in animal models. mdpi.com Furthermore, derivatives of [(3-indolylmethylene)hydrazono]indolin-2-one have been tested against breast cancer cell lines, showcasing the broad applicability of the indolinone scaffold in cancer research. mdpi.com

The antiproliferative effects are not limited to isatin hybrids. A series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives also produced dose-dependent growth inhibition in HeLa cells, with IC₅₀ values ranging from 10.64 to 33.62 μM. holublab.com Notably, compounds with a halogen substituent at the C5 position of the indolinone ring were among the most potent, suggesting that this position is key for enhancing anticancer activity. holublab.com

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives and related compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Purine Hybrid (Compound 15) | HepG2 (Hepatocellular Carcinoma) | 9.61 | Current time information in Bangalore, IN. |

| MCF-7 (Breast Adenocarcinoma) | 10.78 | Current time information in Bangalore, IN. | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 14.89 | Current time information in Bangalore, IN. | |

| HeLa (Cervical Cancer) | 8.93 | Current time information in Bangalore, IN. | |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various Cancer Cell Lines | 4–13 | mdpi.com |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa (Cervical Cancer) | 10.64–33.62 | holublab.com |

| Bis-indolinone (Compound 5b) | Leukemia Cell Lines | 0.51 | mdpi.com |

Cellular Mechanistic Studies (e.g., Cell Cycle Modulation, Apoptosis Induction)

The anticancer activity of this compound derivatives is often rooted in their ability to modulate critical cellular processes such as the cell cycle and apoptosis (programmed cell death). Current time information in Bangalore, IN. Induction of apoptosis is a key strategy in cancer therapy, and many indolinone-based compounds have been shown to trigger this process in cancer cells. mdpi.com

One of the well-studied mechanisms is the disruption of the cell cycle. For example, a specific isatin-purine hybrid was found to cause a significant accumulation of HepG2 cells in the pre-G1 phase of the cell cycle, which is indicative of apoptosis. Current time information in Bangalore, IN. This disruption of the normal cell division process prevents the proliferation of cancerous cells. Further investigation into the mode of cell death revealed a notable increase in both early-stage and late-stage apoptotic cells upon treatment with this compound. Current time information in Bangalore, IN.

The induction of apoptosis by these derivatives is often mediated by the modulation of key regulatory proteins. Studies have shown that treatment with certain this compound derivatives can lead to an increase in the levels of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9. Current time information in Bangalore, IN. Simultaneously, a decrease in the levels of the anti-apoptotic protein Bcl-2 has been observed. Current time information in Bangalore, IN. The balance between these pro- and anti-apoptotic proteins is crucial for determining a cell's fate, and shifting this balance towards apoptosis is a hallmark of effective anticancer agents.

The table below details the effects of a representative isatin-purine hybrid on apoptosis-related proteins in HepG2 cells.

| Protein | Effect | Fold Change vs. Control | Reference |

| Bax | Increase | 3.36 | Current time information in Bangalore, IN. |

| Caspase 3 | Increase | 3.90 | Current time information in Bangalore, IN. |

| Caspase 9 | Increase | 3.11 | Current time information in Bangalore, IN. |

| Bcl-2 | Decrease | 2.30 | Current time information in Bangalore, IN. |

Induction of Oxidative Stress and DNA Damage

A growing body of evidence suggests that the anticancer effects of some indolinone derivatives are linked to their ability to induce oxidative stress and subsequent DNA damage in cancer cells. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. d-nb.info Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. d-nb.info

Certain bis-indolinone derivatives have been shown to cause a significant increase in intracellular ROS levels in cancer cells shortly after administration. mdpi.com This surge in ROS can damage cellular components, including lipids, proteins, and, most critically, DNA. The damage to DNA, in turn, can trigger cell cycle arrest and apoptosis. rsc.org

An indolylquinoline derivative has been reported to activate the DNA damage response in human hepatocellular carcinoma cells. nih.gov This response involves the activation of key proteins like p53 and γ-H2AX, which are markers of DNA damage. nih.gov The accumulation of DNA damage can overwhelm the cell's repair mechanisms, leading to programmed cell death. nih.govwiserpub.com

The pro-oxidant effects of these compounds are not only due to the direct generation of ROS but can also be amplified by the inhibition of the cell's own antioxidant systems. mdpi.com The involvement of oxidative stress in the anticancer activity of these derivatives is further supported by experiments where the cytotoxic effects were diminished by pre-treating the cancer cells with antioxidants. d-nb.infoplos.org

The table below illustrates the impact of a bis-indolinone derivative on intracellular ROS levels in Jurkat cells.

| Compound Concentration | Time Point | Fold Increase in ROS vs. Control | Reference |

| 1 µM | 1 hour | 3.03 | mdpi.com |

| 4 µM | 1 hour | 5.92 | mdpi.com |

Applications in Drug Discovery and Development Programs

The indoline scaffold, including this compound, is a valuable building block in drug discovery and development programs due to its versatile chemical nature and its presence in numerous biologically active compounds. acs.orgpatheon.com While specific high-profile drug development programs for this compound derivatives are not extensively documented in the public domain, the broader class of indoline-based compounds is actively being explored for various therapeutic applications. acs.orgrscbmcs.orgfda.gov

One area of investigation is in the development of anti-inflammatory drugs. For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org The design and synthesis of analogues based on the indoline scaffold are ongoing to optimize their inhibitory activity and pharmacokinetic properties. acs.org

Furthermore, 1-amino-2-methylindoline has been utilized as a precursor in the synthesis of antihypertensive drugs, highlighting the utility of the indoline core in cardiovascular medicine. patheon.com The commercial availability of compounds like this compound dihydrochloride (B599025) indicates their role as starting materials for the synthesis of compound libraries used in high-throughput screening and lead optimization phases of drug discovery. bldpharm.com

The general process of drug discovery and development involves several stages, from initial target identification and lead discovery to preclinical and clinical trials. patheon.com The chemical tractability of the this compound scaffold allows for the systematic modification of its structure to improve potency, selectivity, and drug-like properties, making it an attractive starting point for medicinal chemists.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes and bind to various receptors, which often underlies their therapeutic effects. The indolinone core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. beilstein-journals.org

A significant finding in this area is the development of indolin-5-yl-cyclopropanamine derivatives as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1). beilstein-journals.org LSD1 is an important drug target in oncology, particularly for the treatment of acute myeloid leukemia (AML). beilstein-journals.org One representative compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 24.43 nM for LSD1 and showed high selectivity over related enzymes. beilstein-journals.org This compound also exhibited promising in vivo antitumor efficacy in a mouse xenograft model of AML. beilstein-journals.org

The inhibitory activity of indolinone derivatives extends to other enzyme classes as well. For example, some derivatives have been explored as inhibitors of enzymes involved in neurodegenerative diseases. fda.gov Additionally, studies on related structures like 2-amino-1-methylindolin-3-one (B13113992) suggest that its derivatives can act as enzyme inhibitors, and their receptor binding affinities are a subject of investigation to understand their pharmacodynamics. nih.gov

Receptor binding studies are crucial for elucidating the mechanism of action of these compounds. While specific receptor binding data for this compound derivatives is not extensively detailed, related heterocyclic compounds have been shown to bind to various receptors, including adenosine (B11128) receptors and sigma receptors. rscbmcs.orgwikipedia.org The structural features of the this compound scaffold make it a candidate for interacting with the binding sites of G-protein coupled receptors and other receptor families.

The table below presents the enzyme inhibition data for a representative indolin-5-yl-cyclopropanamine derivative.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity | Reference |

| Compound 7e | LSD1 | 24.43 | >200-fold over LSD2, >4000-fold over MAOs | beilstein-journals.org |

Design of Peptidomimetics Incorporating 1-Methylindolin-5-yl Moieties

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, better bioavailability, and increased receptor selectivity. acs.orgnih.gov The design of peptidomimetics often involves the incorporation of non-natural amino acids or rigid scaffolds to constrain the molecule into a specific conformation that is recognized by its biological target. nih.gov

While there are no widespread reports of peptidomimetics that specifically incorporate the 1-methylindolin-5-yl moiety, the structural features of this chemical entity make it an attractive candidate for use in peptidomimetic design. The rigid, bicyclic core of the indoline ring system can serve as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, mimicking the side chains of amino acids in a peptide.

One approach to incorporating the 1-methylindolin-5-yl moiety would be to use it as a scaffold to replace a turn or a loop region of a peptide. nih.gov Turns and loops are often located on the surface of proteins and are involved in molecular recognition events. nih.gov By replacing a flexible loop with a rigid indoline-based scaffold, it is possible to pre-organize the key interacting functionalities, which can lead to higher binding affinity and selectivity.

Alternatively, the this compound structure could be modified to create a novel, non-natural amino acid. The amino group at the 5-position provides a handle for incorporation into a peptide chain via standard peptide synthesis protocols. The indoline ring itself would function as a constrained and bulky side chain, which could be used to probe the steric and electronic requirements of a receptor's binding pocket. The N-methylation of the indoline nitrogen is a common strategy in peptidomimetic design to increase metabolic stability and influence the conformational preferences of the peptide backbone. nih.gov

The synthesis of such peptidomimetics could be achieved through solid-phase or solution-phase methodologies, where the 1-methylindolin-5-yl building block is introduced as either a scaffold component or a protected amino acid derivative. mdpi.comholublab.com The modular nature of peptidomimetic synthesis would allow for the creation of libraries of compounds with diverse functionalities attached to the indoline core, facilitating the exploration of structure-activity relationships. beilstein-journals.org

Broader Applications and Future Directions in Chemical Science

1-Methylindolin-5-amine as a Versatile Chemical Building Block in Organic Synthesis

This compound serves as a crucial intermediate and starting material in the synthesis of more complex molecules. ambeed.comsigmaaldrich.com The indoline (B122111) core is a common feature in many biologically active compounds and natural products, making this compound a key component in medicinal chemistry and drug discovery. solubilityofthings.comrsc.org Its structure, which includes a reactive amine group attached to the indoline ring system, allows for a wide range of chemical modifications. solubilityofthings.com This versatility enables chemists to construct diverse molecular architectures, leading to the development of novel compounds with potential therapeutic properties. rsc.orgevitachem.com